[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate
[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate
Brand Name:
Vulcanchem
CAS No.:
13437-68-8
VCID:
VC0078659
InChI:
InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3/t13-,14+,15?
SMILES:
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C15H22O10
Molecular Weight:
362.33 g/mol
[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate
CAS No.: 13437-68-8
Main Products
VCID: VC0078659
Molecular Formula: C15H22O10
Molecular Weight: 362.33 g/mol
CAS No. | 13437-68-8 |
---|---|
Product Name | [(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate |
Molecular Formula | C15H22O10 |
Molecular Weight | 362.33 g/mol |
IUPAC Name | [(2S,4R)-2,3,4,5-tetraacetyloxypentyl] acetate |
Standard InChI | InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3/t13-,14+,15? |
Standard InChIKey | NVKPIAUSOPISJK-YIONKMFJSA-N |
Isomeric SMILES | CC(=O)OC[C@H](C([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
PubChem Compound | 12939086 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume